molecular formula C8H13NO4 B13814389 (1S,3S,4R)-1-amino-4-methylcyclopentane-1,3-dicarboxylic acid CAS No. 207983-52-6

(1S,3S,4R)-1-amino-4-methylcyclopentane-1,3-dicarboxylic acid

Cat. No.: B13814389
CAS No.: 207983-52-6
M. Wt: 187.19 g/mol
InChI Key: MNPGBORAEOEJGW-FOHZUACHSA-N
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Description

(1S,3S,4R)-1-amino-4-methylcyclopentane-1,3-dicarboxylic acid is a chiral cyclopentane derivative with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,3S,4R)-1-amino-4-methylcyclopentane-1,3-dicarboxylic acid typically involves multi-step organic synthesis

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and chiral resolution are often employed to achieve the desired stereochemistry and functional groups.

Chemical Reactions Analysis

Types of Reactions: (1S,3S,4R)-1-amino-4-methylcyclopentane-1,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under controlled temperature and pH.

Major Products: The major products formed from these reactions include substituted cyclopentane derivatives, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, (1S,3S,4R)-1-amino-4-methylcyclopentane-1,3-dicarboxylic acid is used as a building block for the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and chiral catalysis.

Biology: This compound is studied for its potential role in biological systems, particularly in enzyme inhibition and receptor binding studies. Its structural similarity to certain biomolecules allows it to interact with specific biological targets.

Medicine: In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (1S,3S,4R)-1-amino-4-methylcyclopentane-1,3-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites or binding pockets, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of biological pathways, depending on the nature of the target.

Comparison with Similar Compounds

  • (1S,3S,4R)-1-amino-4-methylcyclopentane-1,3-dicarboxylic acid shares structural similarities with other cyclopentane derivatives, such as (1S,3S,4R)-1-amino-4-ethylcyclopentane-1,3-dicarboxylic acid and (1S,3S,4R)-1-amino-4-propylcyclopentane-1,3-dicarboxylic acid.

Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to undergo selective reactions and interact with specific biological targets makes it a valuable compound in research and industry.

Properties

CAS No.

207983-52-6

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

(1S,3S,4R)-1-amino-4-methylcyclopentane-1,3-dicarboxylic acid

InChI

InChI=1S/C8H13NO4/c1-4-2-8(9,7(12)13)3-5(4)6(10)11/h4-5H,2-3,9H2,1H3,(H,10,11)(H,12,13)/t4-,5+,8+/m1/s1

InChI Key

MNPGBORAEOEJGW-FOHZUACHSA-N

Isomeric SMILES

C[C@@H]1C[C@](C[C@@H]1C(=O)O)(C(=O)O)N

Canonical SMILES

CC1CC(CC1C(=O)O)(C(=O)O)N

Origin of Product

United States

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